BenchChemオンラインストアへようこそ!

BMS-599626

HER2 inhibition EGFR inhibition kinase selectivity

Select BMS-599626 (AC480) for its unique ability to inhibit HER1/HER2 heterodimerization, a mechanism not shared by lapatinib or neratinib. This orally bioavailable pan-HER inhibitor (HER1 IC₅₀=20 nM, HER2 IC₅₀=30 nM) offers 100-fold selectivity over VEGFR2, c-Kit, and MET. It is the preferred choice for co-expression tumor models (GEO, KPL-4, L2987) and ABCG2-mediated MDR reversal studies (300 nM). Procurement ensures access to a compound with established Phase I clinical PK/PD, enabling dose-informed preclinical design.

Molecular Formula C27H27FN8O3
Molecular Weight 530.6 g/mol
CAS No. 714971-09-2
Cat. No. B1667227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-599626
CAS714971-09-2
Synonyms(4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester
BMS 599626
BMS-599626
BMS599626
Molecular FormulaC27H27FN8O3
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F
InChIInChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1
InChIKeyLUJZZYWHBDHDQX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-599626 (AC480) Pan-HER Kinase Inhibitor: Molecular Profile and Research Procurement Specifications


BMS-599626 (CAS 714971-09-2), also designated AC480, is a small-molecule, orally bioavailable pan-HER receptor tyrosine kinase inhibitor that selectively targets HER1 (EGFR) and HER2 with IC₅₀ values of 20 nM and 30 nM, respectively [1]. As a member of the pyrrolotriazine chemical class, the compound functions as an ATP-competitive inhibitor of HER1 and HER2 kinase activity and has completed Phase I clinical evaluation in patients with advanced solid tumors expressing EGFR and/or HER2 [2]. The compound demonstrates approximately 8-fold lower potency against HER4 (IC₅₀ = 190 nM) and greater than 100-fold selectivity over VEGFR2, c-Kit, Lck, MET, and MEK in biochemical kinase profiling . BMS-599626 is supplied as the free base (molecular weight 530.55) with demonstrated solubility of 113 mg/mL in anhydrous DMSO and 20 mg/mL in ethanol .

BMS-599626 Substitution Risk Analysis: Why Pan-HER Inhibitor Selection Requires Quantitative Comparator Validation


Substitution among pan-HER or dual EGFR/HER2 inhibitors without quantitative comparator analysis introduces substantial experimental risk due to divergent kinase selectivity profiles, binding mechanisms, and off-target liabilities. BMS-599626 exhibits a selectivity window that differs materially from lapatinib (GW572016) and afatinib (BIBW 2992), with distinct IC₅₀ ratios for HER4 and off-target kinases such as VEGFR2 and c-Kit [1]. Furthermore, BMS-599626 possesses a unique mechanism of action involving the inhibition of HER1/HER2 receptor heterodimerization that is not uniformly shared across in-class compounds [1]. Procurement decisions based solely on target class membership (e.g., "dual EGFR/HER2 inhibitor") without accounting for these quantitative differentiation points may lead to irreproducible experimental outcomes, particularly in models where receptor co-expression and heterodimer signaling drive tumor growth [2]. The quantitative evidence below establishes the specific, measurable parameters that distinguish BMS-599626 from its closest structural and functional analogs.

BMS-599626 (AC480) Quantitative Comparator Analysis: Head-to-Head and Cross-Study Evidence for Scientific Selection


BMS-599626 vs. Lapatinib: Differential HER2/HER1 IC₅₀ Ratio and Kinase Selectivity Profile Comparison

In cell-free kinase assays using recombinant HER1 and HER2 kinase domains, BMS-599626 exhibits a balanced dual inhibition profile with IC₅₀ values of 20 nM for HER1 and 30 nM for HER2, corresponding to a HER1/HER2 selectivity ratio of approximately 0.67 [1]. In contrast, lapatinib demonstrates a HER1/HER2 selectivity ratio of 0.05 in parallel biochemical assays (IC₅₀ HER1 = 1.5 nM; IC₅₀ HER2 = 31 nM), indicating a markedly different balance of target engagement with substantially greater potency against HER1 relative to HER2 [2]. This quantitative difference in target engagement ratios may produce distinct signaling modulation outcomes in cell lines with differential HER1 and HER2 co-expression patterns.

HER2 inhibition EGFR inhibition kinase selectivity biochemical IC₅₀

BMS-599626 vs. Afatinib: HER2/HER1 IC₅₀ Magnitude and Covalent vs. Reversible Binding Mechanism Distinction

BMS-599626 is a reversible ATP-competitive HER1/HER2 inhibitor with IC₅₀ values of 20 nM and 30 nM, respectively [1]. Afatinib (BIBW 2992) is an irreversible, covalent HER1/HER2 inhibitor with reported IC₅₀ values of 0.5 nM for wild-type EGFR and 14 nM for HER2 [2]. The approximately 40-fold difference in absolute HER1 potency (20 nM for BMS-599626 vs. 0.5 nM for afatinib) and 2-fold difference in HER2 potency (30 nM vs. 14 nM) reflects distinct binding kinetics and mechanisms. While no direct head-to-head study exists, the covalent binding mechanism of afatinib confers sustained target inhibition following drug washout, whereas reversible binding by BMS-599626 may allow more dynamic target modulation and potentially different safety profiles in extended-duration experimental protocols .

HER2 inhibitor EGFR inhibitor irreversible inhibitor covalent binding reversible inhibitor

BMS-599626 Heterodimerization Inhibition: Distinct Mechanism Not Observed with Lapatinib in Co-Immunoprecipitation Studies

In tumor cells capable of forming HER1/HER2 heterodimers, BMS-599626 inhibited receptor heterodimerization and downstream signaling as demonstrated by receptor co-immunoprecipitation assays [1]. This mechanism of action—direct inhibition of HER1/HER2 heterodimer formation—represents a differentiation point relative to lapatinib, which has not been reported to inhibit receptor heterodimerization in analogous co-immunoprecipitation studies. BMS-599626 abrogated HER1 and HER2 signaling and inhibited the proliferation of tumor cell lines dependent on these receptors, with cellular IC₅₀ values ranging from 0.24 to 1 μmol/L across a panel of HER1/HER2-dependent cell lines [1]. The compound demonstrated high selectivity for tumor cells that depend on HER1/HER2 signaling and had no effect on the proliferation of cell lines lacking these receptors [1].

HER1/HER2 heterodimerization receptor co-immunoprecipitation signaling modulation pan-HER inhibitor

BMS-599626 ABCG2 Transporter Inhibition: Chemosensitization Activity at 300 nM Not Documented for Lapatinib or Neratinib

BMS-599626 has been identified as a potent inhibitor of the ABCG2 (BCRP) efflux transporter, inhibiting its function at 300 nM in ABCG2-overexpressing cell lines [1]. At this non-cytotoxic concentration, BMS-599626 sensitizes ABCG2-overexpressing cells to the substrate chemotherapeutic agents topotecan and mitoxantrone, increasing intracellular drug accumulation without altering ABCG2 protein expression or cell surface localization [1]. This chemosensitization activity has not been documented for lapatinib or neratinib at comparable nanomolar concentrations in analogous ABCG2 inhibition assays. BMS-599626 inhibits ABCG2 ATPase activity and in silico docking studies support its interaction with the substrate-binding site of ABCG2 [1].

ABCG2 multidrug resistance chemosensitizer efflux transporter topotecan mitoxantrone

BMS-599626 Phase I Clinical PK/PD Profile: Dose-Proportional Exposure and MTD Determination at 600 mg/day

In a Phase I open-label, dose-escalation trial enrolling 45 patients with advanced solid tumors expressing EGFR and/or HER2, BMS-599626 was evaluated at doses ranging from 100 to 660 mg/day administered orally once daily for at least 28 days [1]. Pharmacokinetic analysis demonstrated that Cₘₐₓ and drug exposure increased with dose, consistent with linear, dose-proportional pharmacokinetics [1]. The maximum tolerated dose (MTD) was established at 600 mg/day, with dose-limiting toxicities (grade 3 hepatic transaminase elevation in two patients and QTc interval prolongation in one patient) observed at the 660 mg/day dose level [1]. Eleven patients (24%) achieved stable disease and remained on BMS-599626 for ≥4 months, with pharmacodynamic biomarker changes in serial skin and tumor biopsies confirming target engagement of EGFR and HER2 pathways [1]. Positron emission tomography imaging demonstrated a metabolic response in 2 of 10 patients evaluated [1]. This clinical PK/PD dataset provides human validation of the oral bioavailability and target modulation properties inferred from preclinical studies.

Phase I pharmacokinetics maximum tolerated dose MTD oral bioavailability solid tumors

BMS-599626 Radiosensitization of HN-5 Head and Neck Squamous Carcinoma: In Vitro and In Vivo Enhancement

BMS-599626 (designated AC480 in radiosensitization studies) significantly enhanced the radiosensitivity of HN-5 head and neck squamous cell carcinoma cells expressing both EGFR and HER2 in vitro and increased tumor radioresponse in HN-5 xenograft models in vivo [1]. The compound induced accumulation of cells in the G1 phase of the cell cycle, inhibited cell growth, and prolonged the presence of γ-H2AX foci (a marker of DNA double-strand breaks) up to 24 hours following radiation exposure, indicating inhibition of DNA repair [1]. At the molecular level, BMS-599626 inhibited the expression of pEGFR, pHER2, cyclins D and E, pRb, pAkt, pMAPK, pCDK1/2, CDK6, and Ku70 proteins in HN-5 cells [2]. Notably, BMS-599626 had no significant effect on the radiosensitivity of UMSCC-10 cells expressing HER2 only, suggesting that dual EGFR/HER2 co-expression may be required for the radiosensitization effect [3]. Comparable radiosensitization data are not available for lapatinib or neratinib in the same HN-5 model system.

radiosensitization head and neck cancer squamous cell carcinoma DNA repair inhibition cell cycle arrest

BMS-599626 (AC480) Optimized Research Applications: Evidence-Driven Experimental Scenarios


HER1/HER2 Co-Expressing Tumor Models Requiring Heterodimerization Inhibition

Investigators studying tumor models where HER1 and HER2 are co-expressed and heterodimerization drives oncogenic signaling should prioritize BMS-599626 over lapatinib or neratinib due to its unique ability to inhibit HER1/HER2 heterodimer formation as demonstrated by co-immunoprecipitation [1]. This mechanism is particularly relevant in tumors such as GEO colon carcinoma, KPL-4 breast carcinoma, and L2987 non-small cell lung carcinoma xenografts, where BMS-599626 has demonstrated dose-dependent antitumor activity in vivo [1]. The balanced dual inhibition of HER1 (IC₅₀ = 20 nM) and HER2 (IC₅₀ = 30 nM) provides equipotent target coverage that differs from the HER1-biased profile of lapatinib, potentially yielding more complete pathway blockade in co-expression contexts [1].

ABCG2-Mediated Multidrug Resistance Mechanistic Studies and Chemosensitization Assays

BMS-599626 at 300 nM should be employed as a research tool in studies investigating ABCG2 (BCRP) transporter function and multidrug resistance reversal. The compound inhibits ABCG2 efflux function at this nanomolar concentration and sensitizes ABCG2-overexpressing cell lines to substrate chemotherapeutics including topotecan and mitoxantrone without altering transporter expression [2]. This chemosensitization property is not documented for other pan-HER inhibitors such as lapatinib or neratinib at comparable concentrations, making BMS-599626 a uniquely positioned dual-function probe for interrogating the intersection of HER signaling and ABC transporter biology [2].

Head and Neck Squamous Cell Carcinoma Radiosensitization Protocols

Preclinical radiotherapy combination studies in EGFR/HER2 co-expressing head and neck squamous cell carcinoma models should incorporate BMS-599626 based on its validated radiosensitization activity in HN-5 cells both in vitro and in vivo [3]. The compound's mechanisms of radiosensitization include G1 cell cycle arrest and inhibition of DNA repair as evidenced by prolonged γ-H2AX foci persistence, which may not be recapitulated by other HER2-directed agents lacking this specific activity profile [3]. Researchers should note that the radiosensitization effect appears dependent on dual EGFR/HER2 expression, as no enhancement was observed in HER2-only UMSCC-10 cells [3].

In Vivo Efficacy Studies Requiring Clinically Validated Dosing Parameters

For investigators transitioning from in vitro to in vivo efficacy studies, BMS-599626 offers the advantage of clinically established pharmacokinetic parameters including dose-proportional exposure and a defined maximum tolerated dose of 600 mg/day in humans [4]. This clinical PK/PD dataset provides a rational basis for dose selection and scheduling in preclinical xenograft models, where oral administration at 60–240 mg/kg has demonstrated dose-dependent tumor growth inhibition in Sal2, KPL-4, GEO, BT474, N87, A549, and L2987 xenografts [4]. The availability of human PK data reduces the experimental uncertainty associated with extrapolating from purely preclinical efficacy doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-599626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.